2-(1H-pyrazol-3-yl)benzoic acid
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Overview
Description
2-(1H-pyrazol-3-yl)benzoic acid is a compound that combines the structural features of pyrazole and benzoic acid. Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, while benzoic acid is a simple aromatic carboxylic acid. The combination of these two moieties results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyrazolyl benzoic acid, a derivative of pyrazole, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . This suggests that pyrazolyl benzoic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that pyrazolyl benzoic acid could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazolyl benzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
Pyrazolyl benzoic acid has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of pyrazolyl benzoic acid is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of pyrazolyl benzoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of pyrazolyl benzoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazolyl benzoic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyrazolyl benzoic acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of pyrazolyl benzoic acid and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolyl benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of hydrazines with 1,3-diketones to form pyrazoles, which are then subjected to further reactions to introduce the benzoic acid group .
Industrial Production Methods: Industrial production of pyrazolyl benzoic acid may involve multi-step synthesis processes, often optimized for yield and purity. These processes can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(1H-pyrazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Pyrazole: A simple heterocyclic compound with two nitrogen atoms.
Benzoic Acid: An aromatic carboxylic acid.
Pyrazolyl Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness: 2-(1H-pyrazol-3-yl)benzoic acid is unique due to the combination of the pyrazole and benzoic acid moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBHXHJHAPEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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